molecular formula C9H13ClN2OS B2521116 2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide CAS No. 1225704-32-4

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide

Cat. No.: B2521116
CAS No.: 1225704-32-4
M. Wt: 232.73
InChI Key: UBKHYYDABMQXGN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide is a compound that features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide typically involves the reaction of 2-amino-1,3-thiazole with 2-chloropropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,3-thiazol-2-yl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-chloroacetamide
  • 2-(1,3-thiazol-2-yl)acetamide

Uniqueness

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-chloropropanamide group can enhance its potential as a versatile intermediate in organic synthesis and its biological properties .

Properties

IUPAC Name

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2OS/c1-6(10)7(13)12-9(2,3)8-11-4-5-14-8/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKHYYDABMQXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C1=NC=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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